4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Overview
Description
4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a useful research compound. Its molecular formula is C22H20FN5O and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.16518844 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Activities
Research has demonstrated the synthesis of novel N-arylpyrazole-containing compounds, showing cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, indicating potential antitumor applications (S. Riyadh, 2011).
Anti-Influenza Virus Activity
Another study highlighted the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant anti-influenza A virus activities, suggesting their potential in combating avian influenza (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Phosphodiesterase 1 Inhibitors
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), with one compound (ITI-214) advancing to Phase I clinical development for the treatment of cognitive deficits associated with neurological diseases (Peng Li et al., 2016).
Anticancer and Anti-5-Lipoxygenase Agents
Another study introduced a novel series of pyrazolopyrimidines derivatives evaluated for their anticancer and 5-lipoxygenase inhibition activities, highlighting their potential therapeutic applications (A. Rahmouni et al., 2016).
Antibacterial Activity
The synthesis of 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity suggest their potential use as novel antimicrobial agents (S. Rostamizadeh et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to various biological responses
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
The design and synthesis of similar compounds have been described, which could provide insights into the potential adme properties of this compound .
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound could also have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-[[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c1-3-18-20(14-4-8-16(23)9-5-14)22-25-13(2)12-19(28(22)27-18)26-17-10-6-15(7-11-17)21(24)29/h4-12,26H,3H2,1-2H3,(H2,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQUPZNNGVMEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C)NC4=CC=C(C=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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